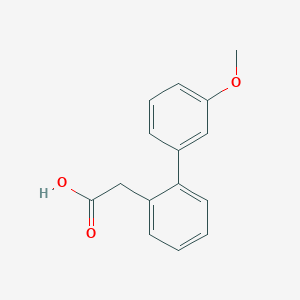

(3'-Methoxy-biphenyl-2-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(3-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLKFVOJFTSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374840 | |

| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108478-56-4 | |

| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid

Introduction

(3'-Methoxy-biphenyl-2-yl)-acetic acid, a biphenyl derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] Its chemical structure features a biphenyl core with a methoxy group on one phenyl ring and an acetic acid moiety on the other, leading to a combination of hydrophobic and hydrophilic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108478-56-4 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Boiling Point | 427.7 °C at 760 mmHg | [1] |

| Flash Point | 162.4 °C | [1] |

| Density | 1.175 g/cm³ | [1] |

| LogP | 2.989 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Mechanism

The most efficient and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between the two phenyl rings. The key precursors for this synthesis are (2-bromophenyl)acetic acid and (3-methoxyphenyl)boronic acid.

The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product.

Sources

An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid

CAS Number: 108478-56-4

Prepared by: Gemini, Senior Application Scientist

Introduction

(3'-Methoxy-biphenyl-2-yl)-acetic acid is a biphenyl acetic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in a wide array of pharmacologically active molecules, valued for their rigid yet tunable three-dimensional structures that allow for precise interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in research and drug development, grounded in the context of related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, permeability, and overall suitability for various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | [3] |

| CAS Number | 108478-56-4 | [3][4] |

| Boiling Point | 427.7 °C at 760 mmHg | [3] |

| Flash Point | 162.4 °C | [3] |

| Density | 1.175 g/cm³ | [3] |

| LogP (calculated) | 2.989 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its mild conditions, high functional group tolerance, and excellent yields in the formation of carbon-carbon bonds, particularly for creating biaryl systems.[5][6]

The logical pathway for this synthesis involves the coupling of an aryl halide with an arylboronic acid. In this specific case, the strategic disconnection points to 2-bromophenylacetic acid and 3-methoxyphenylboronic acid as the ideal starting materials.

Causality in Experimental Design

The choice of the Suzuki-Miyaura coupling is deliberate. It avoids the harsh conditions and limited scope of older methods like the Ullmann reaction.[5]

-

Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[6]

-

Base: An inorganic base, such as sodium carbonate, is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[5]

-

Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic substrates and the inorganic base.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for Suzuki-Miyaura couplings.[6][7]

Materials:

-

2-Bromophenylacetic acid

-

3-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromophenylacetic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2, then extract with ethyl acetate (3x).

-

Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization and Data Interpretation

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group's protons (around 3.8 ppm), and a singlet for the methylene protons of the acetic acid group (around 3.6 ppm). The aromatic region (typically 6.8-7.5 ppm) will display a complex splitting pattern due to the coupling of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 175-180 ppm), the methoxy carbon (around 55 ppm), and the methylene carbon (around 40 ppm). The aromatic carbons will appear in the 110-160 ppm range.

-

Mass Spectrometry (MS): The exact mass should be verifiable by high-resolution mass spectrometry, corresponding to the molecular formula C₁₅H₁₄O₃.[3]

Biological Context and Potential Applications

While no specific biological activities have been reported for this compound in the reviewed literature, the biphenyl acetic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2]

Field-Proven Insights from Analogues

-

Anti-inflammatory and Analgesic Activity: Many biphenyl acetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). For example, felbinac (4-biphenylacetic acid) is a topical anti-inflammatory and analgesic agent.[8] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.

-

Anticonvulsant Properties: Structurally related N-(biphenyl-4'-yl)methyl amides have been shown to be potent anticonvulsants, with a mechanism involving the modulation of voltage-gated sodium channels.[9]

-

Antimicrobial and Antifungal Activity: Various derivatives of biphenyl-4-carboxylic acid have been synthesized and shown to possess antimicrobial and antifungal properties.[1][10]

The specific substitution pattern of this compound, with a methoxy group on the 3'-position, may influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can alter the compound's lipophilicity and electronic properties, potentially affecting its binding to target proteins and its metabolic stability. The position of the methoxy group can also influence the dihedral angle between the two phenyl rings, which can be a critical determinant of biological activity. For instance, studies on methoxy-substituted 5-phenylmethylenehydantoin derivatives showed that the position of the methoxy group significantly impacted their anticonvulsant activity.[11]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a structural motif that is well-represented in pharmacologically active molecules. While its specific biological profile remains to be elucidated, its relationship to known anti-inflammatory, analgesic, and anticonvulsant agents makes it a compound of interest for further investigation.

Future research should focus on:

-

Biological Screening: A comprehensive screening of this compound against a panel of relevant biological targets (e.g., COX enzymes, ion channels) would be a critical first step in defining its pharmacological profile.

-

Structural Biology: Co-crystallization studies with potential protein targets could elucidate the specific molecular interactions that govern its activity and inform the design of more potent and selective derivatives.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues with variations in the substitution pattern would provide valuable insights into the key structural determinants of activity.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Its straightforward synthesis and the proven therapeutic relevance of its core scaffold make it a compelling candidate for further study.

References

-

This compound - LookChem.

-

Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry - ACS Publications.

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR.

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. NIH.

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

-

Synthesis and biological activity of biphenyl group derivatives. ResearchGate.

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.

-

This compound | 108478-56-4. ChemicalBook.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006478). Human Metabolome Database.

-

2-(3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-yl)acetic acid | Matrix Scientific.

-

Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed.

-

(3'-Methoxy-biphenyl-3-yl)-acetic acid. Fluorochem.

-

Screening compounds and libraries. Thermo Fisher Scientific.

-

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. Benchchem.

-

Phenotypic Screening Library. Otava Chemicals.

-

Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.

-

Screening Libraries for High Throughput/Content Screening. ChemFaces.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001850). Human Metabolome Database.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

NMR Spectra of Polymers and Polymer Additives. ResearchGate.

-

4-Methoxybiphenyl. PubChem.

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman.

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 108478-56-4 [amp.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijsdr.org [ijsdr.org]

- 11. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3'-Methoxy-biphenyl-2-yl)-acetic acid

Abstract

(3'-Methoxy-biphenyl-2-yl)-acetic acid is a valuable biphenyl derivative, a structural motif frequently encountered in medicinal chemistry, materials science, and as a key intermediate in organic synthesis.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic strategy for this compound, centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of this powerful C-C bond-forming reaction, provide a rationale for the selection of critical reaction components, and present detailed, field-tested experimental protocols. This document is designed to serve as a practical and authoritative resource, enabling researchers to not only replicate the synthesis but also to understand and troubleshoot the underlying chemical principles.

Strategic Approach: A Retrosynthetic Analysis

A logical approach to any synthesis begins with deconstructing the target molecule to identify key bond formations and viable starting materials. For this compound, the most strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. This biphenyl linkage is ideally suited for formation via a cross-coupling reaction.

This retrosynthetic analysis points to a two-part strategy:

-

Formation of the Biphenyl Core: Couple a (2-carboxymethyl)phenyl precursor with a 3-methoxyphenyl precursor.

-

Functional Group Interconversion: Ensure the acetic acid moiety is compatible with the coupling reaction, which may necessitate the use of a protecting group.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is the premier choice for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of the required building blocks.[3][4] This leads us to our proposed starting materials: an ester of (2-bromophenyl)acetic acid and (3-methoxyphenyl)boronic acid. The ester serves as a protecting group for the carboxylic acid, preventing potential side reactions under the basic conditions of the coupling.

The Engine of the Synthesis: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds.[5] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The reaction's success hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (ethyl (2-bromophenyl)acetate). This is often the rate-determining step and results in a square planar Pd(II) complex.[6][8]

-

Transmetalation: This is the crucial step where the organic moiety from the organoboron species is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing a halide.[5][10][11][12]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

A successful synthesis relies on the rational selection of reagents and conditions.

-

Palladium Catalyst: While Pd(0) complexes like Pd(PPh₃)₄ are active catalysts, they can be sensitive to air. More commonly, stable Pd(II) pre-catalysts such as Palladium(II) acetate (Pd(OAc)₂) are used.[7] These are reduced in situ to the active Pd(0) species by a phosphine ligand or other components in the reaction mixture. The choice of ligand (e.g., triphenylphosphine, SPhos) is critical for stabilizing the palladium catalyst and modulating its reactivity.

-

The Base: The base is arguably the most critical variable after the catalyst.[10] Its primary role is to activate the boronic acid.[11][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can dramatically affect the reaction rate and yield. For instance, the stronger base K₃PO₄ is often effective for less reactive aryl chlorides, while K₂CO₃ is a reliable choice for more reactive aryl bromides.

-

Solvent System: The solvent must accommodate both organic substrates and inorganic salts. For this reason, mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF)) with water are frequently employed.[9] Water helps dissolve the base, facilitating the formation of the active boronate species. Proper degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Overall Synthetic Workflow

The synthesis is executed in two main stages: the Suzuki-Miyaura coupling to form the protected biphenyl structure, followed by ester hydrolysis (saponification) to yield the final carboxylic acid.

Caption: Two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the coupling of ethyl (2-bromophenyl)acetate with (3-methoxyphenyl)boronic acid.

| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |

| Ethyl (2-bromophenyl)acetate | 243.09 | 5.00 g | 1.0 |

| (3-Methoxyphenyl)boronic acid | 151.96 | 3.44 g | 1.1 |

| Palladium(II) acetate | 224.50 | 0.23 g | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.08 g | 0.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.68 g | 2.0 |

| 1,4-Dioxane | - | 80 mL | - |

| Deionized Water | - | 20 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (2-bromophenyl)acetate (5.00 g, 20.56 mmol), (3-methoxyphenyl)boronic acid (3.44 g, 22.62 mmol), palladium(II) acetate (0.23 g, 1.03 mmol), triphenylphosphine (1.08 g, 4.11 mmol), and potassium carbonate (5.68 g, 41.12 mmol).

-

Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl (3'-methoxy-biphenyl-2-yl)acetate as a clear oil.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol converts the intermediate ester to the final carboxylic acid.

Procedure:

-

Reaction Setup: Dissolve the purified ethyl (3'-methoxy-biphenyl-2-yl)acetate (assuming ~4.5 g, 15.7 mmol from the previous step) in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (25 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add a solution of sodium hydroxide (1.89 g, 47.2 mmol) in water (25 mL).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. The product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound.[14]

Conclusion

The synthesis of this compound is effectively achieved through a two-step sequence employing a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This guide has detailed a reliable and scalable methodology, grounded in a thorough understanding of the reaction mechanism and the critical parameters that govern its success. By providing both the "how" and the "why," this document equips researchers with the necessary knowledge to confidently synthesize this and related biphenyl compounds, facilitating further advancements in drug discovery and materials science.

References

-

Suzuki, A. (1979). The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Wikipedia. [Link]

-

Various Authors. (2024). The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Chemistry LibreTexts. [Link]

-

Yoneda Labs. (n.d.). The mechanism of Suzuki-Miyaura cross-coupling is centered around a Pd complex, and the catalytic cycle involves oxidative addition, ligand exchange, transmetalation, and reductive elimination. Yoneda Labs. [Link]

-

Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

NROChemistry. (n.d.). The Suzuki–Miyaura cross-coupling reactions follow a well-defined catalytic cycle based on oxidative addition, transmetalation, and reductive elimination. NROChemistry. [Link]

-

BYJU'S. (n.d.). The Suzuki coupling mechanism follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. BYJU'S. [Link]

-

Pérez-Temprano, M. H., et al. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

-

Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

-

Organic Chemistry Portal. (n.d.). The boronic acid must be activated with a base to enhance the polarisation of the organic ligand and facilitate transmetallation. Organic Chemistry Portal. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Le, C. V., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. National Institutes of Health (NIH). [Link]

-

Chemistry LibreTexts. (2023). Hydrolysis of esters can be carried out using dilute acid or dilute alkali. Chemistry LibreTexts. [Link]

-

Asmat, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

-

University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis, University of Glasgow. [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scilit.com [scilit.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound|lookchem [lookchem.com]

(3'-Methoxy-biphenyl-2-yl)-acetic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of (3'-Methoxy-biphenyl-2-yl)-acetic acid

Introduction

This compound, with CAS Number 108478-56-4, is a biphenyl derivative characterized by a phenyl ring substituted with an acetic acid group at the ortho-position and a second phenyl ring, bearing a methoxy group at the meta-position, linked at the 2-position.[1][2][3] Biphenyl compounds are a cornerstone in medicinal chemistry and materials science, recognized for their presence in commercial pharmaceuticals and their utility as versatile intermediates for a wide range of organic compounds.[4] Derivatives of biphenyl acetic acid, in particular, have shown significant pharmacological activities, including potent anti-inflammatory effects, as exemplified by the non-steroidal anti-inflammatory drug (NSAID) Felbinac [2-(biphenyl-4-yl)acetic acid].[5] The precise three-dimensional arrangement of the phenyl rings and their substituents is paramount as it dictates the molecule's interaction with biological targets and its overall physicochemical properties.

This guide provides a detailed examination of the molecular structure of this compound, leveraging data from analogous compounds to inform structural analysis. It outlines authoritative experimental protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in drug development.

Molecular Properties & Synthesis Pathway

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| CAS Number | 108478-56-4 | [1][2][3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Predicted Density | 1.175 g/cm³ | [2] |

| Predicted Boiling Point | 427.7 °C at 760 mmHg | [2] |

Synthetic Approach: Suzuki-Miyaura Coupling

The most direct and widely adopted method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the target molecule, the logical precursors are ortho-bromophenylacetic acid and 3-methoxyphenylboronic acid.[2] The reaction is valued for its high tolerance of various functional groups and generally high yields.[4]

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Molecular Structure and Conformational Analysis

The defining structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. This angle is a consequence of the balance between conjugative effects, which favor planarity, and steric hindrance from substituents at the ortho positions (2, 2', 6, 6'), which forces the rings to twist.[6]

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight. For 2-(biphenyl-4-yl)acetic acid (felbinac), X-ray crystallography reveals a dihedral angle of 27.01° between the two phenyl rings.[5] In our target molecule, the presence of the bulky acetic acid group at the 2-position introduces substantial steric strain, which is expected to induce a significant twist, preventing a planar conformation. The 3'-methoxy group, being in the meta position, will have a lesser steric impact on the dihedral angle but will influence the electronic properties and potential intermolecular interactions. The rotation around the C-C single bond connecting the two rings is therefore restricted, a key factor in the molecule's overall topology.

Caption: 2D representation of the non-planar molecular structure.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Based on data from analogous biphenyl derivatives, a predicted spectrum for the title compound is presented.[4][7]

| Analysis | Predicted Observations |

| ¹H NMR | Aromatic Protons: Complex multiplets between δ 6.8-7.6 ppm. Methylene Protons (-CH₂-): A singlet around δ 3.7 ppm. Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.[7] Carboxylic Acid Proton (-OH): A broad singlet > δ 10.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (-C=O): Signal expected around δ 175-180 ppm. Aromatic Carbons: Multiple signals in the δ 110-145 ppm range. Methoxy Carbon (-OCH₃): Signal around δ 55 ppm. Methylene Carbon (-CH₂-): Signal around δ 40 ppm. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Broad absorption band from 2500-3300 cm⁻¹. C=O Stretch (Carbonyl): Strong, sharp absorption band around 1700-1725 cm⁻¹. C-O Stretch (Methoxy/Acid): Absorption bands in the 1200-1300 cm⁻¹ region. |

| Mass Spec (ESI-) | [M-H]⁻: Expected molecular ion peak at m/z 241.08. |

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for synthesizing biphenyl carboxylic acids.[4]

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

ortho-bromophenylacetic acid

-

3-methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (1M HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add ortho-bromophenylacetic acid (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

-

Solvent and Catalyst Addition: Add the 1,4-dioxane/water (4:1) solvent mixture. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidification: Acidify the aqueous mixture to pH ~2 using 1M HCl. The product should precipitate out of the solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). The use of an organic solvent allows for the selective separation of the desired product from inorganic salts.

-

Washing: Combine the organic layers and wash with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by column chromatography or recrystallization to yield the pure this compound.

Protocol 2: Structural Elucidation by Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the atomic and molecular structure of a crystalline compound.[8] The following protocol outlines the necessary steps, from crystal growth to data analysis.[9]

Objective: To determine the precise three-dimensional structure, including the biphenyl dihedral angle, bond lengths, and bond angles.

Sources

- 1. This compound CAS#: 108478-56-4 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 108478-56-4 [amp.chemicalbook.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. rsc.org [rsc.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of (3'-Methoxy-biphenyl-2-yl)-acetic acid

An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid for Researchers and Drug Development Professionals

Introduction

This compound, a notable member of the biphenyl acetic acid class of compounds, represents a significant scaffold in medicinal chemistry and materials science. Biphenyl derivatives are recognized for their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and antitumor properties.[1][2][3][4][5] The structural motif of this compound, featuring a biphenyl core with methoxy and acetic acid functional groups, suggests a high potential for biological activity and diverse applications in drug discovery and development.[3][6] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, potential applications, and analytical characterization, offering valuable insights for researchers and professionals in the field.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 108478-56-4 | [7][8] |

| Molecular Formula | C15H14O3 | [7][8] |

| Molecular Weight | 242.27 g/mol | [7][8] |

| Boiling Point | 427.7 °C at 760 mmHg | [7] |

| Flash Point | 162.4 °C | [7] |

| Density | 1.175 g/cm³ | [7] |

| XLogP3 | 3.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 4 | [7] |

Synthesis of this compound

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a Suzuki coupling reaction. This approach is a cornerstone in the formation of carbon-carbon bonds to create biaryl systems.[2]

A likely synthetic route would involve the coupling of ortho-bromophenylacetic acid with 3-methoxyphenylboronic acid.[7] This reaction is typically catalyzed by a palladium complex in the presence of a base.

Conceptual Synthetic Workflow: Suzuki Coupling

Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a reaction vessel, add ortho-bromophenylacetic acid, 3-methoxyphenylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified period, monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration and purify it by recrystallization or column chromatography to yield the final product.

Potential Applications and Biological Activity

Specific biological studies on this compound are limited in publicly available literature. However, the broader class of biphenyl acetic acid derivatives is rich with pharmacologically active compounds, suggesting promising avenues for investigation.

Biphenyl acetic acid derivatives have demonstrated a wide array of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many compounds within this class are known for their potent anti-inflammatory and pain-relieving properties.[1]

-

Antitumor Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]

-

Antihypertensive Properties: The biphenyl scaffold is present in some antihypertensive drugs.[1]

-

Antimicrobial and Antifungal Activity: Research has indicated the potential of these compounds in combating microbial and fungal infections.[5]

The structural features of this compound, particularly the methoxy group's position and the acetic acid side chain, are key determinants for its potential interactions with biological targets.

Conceptual Relationship: Structure to Potential Biological Targets

Caption: Potential biological targets and resulting pharmacological activities of this compound based on its structural class.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: Would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretches for the ether and carboxylic acid, and C-H stretches and C=C bends for the aromatic rings.

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Safety and Handling

This compound should be handled with care in a laboratory setting. According to available safety data for this and structurally similar compounds, the following hazards are noted:

-

Hazard Statements:

-

Precautionary Measures:

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a compound with significant potential, stemming from the well-established pharmacological importance of the biphenyl acetic acid scaffold. While specific research on this molecule is still emerging, this guide provides a solid foundation of its known physicochemical properties, a viable synthetic strategy, and a clear direction for future research into its biological activities and applications. As with any research chemical, proper analytical characterization and adherence to safety protocols are paramount for successful and safe investigation.

References

-

This compound - LookChem. [Link]

-

2-(3'-METHOXY-[1,1'-BIPHENYL]-3-YL)ACETIC ACID - 2a biotech. [Link]

- Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, Vol. 22, No. 2 (2010), 1041-1046. [Link]

-

Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives. Asian Journal of Chemistry, Vol. 31, No. 3 (2019), 569-572. [Link]

-

(3-Methoxyphenyl)acetic acid | C9H10O3 - PubChem. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, Volume 10, Supplement 2, May 2017, Pages S2591-S2609. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024, M1837. [Link]

-

Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, Volume 138, 29 September 2017, Pages 458-479. [Link]

-

3-methoxyphenyl acetic acid, 1798-09-0 - The Good Scents Company. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 20387-20455. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, Volume 5, Issue 5, May 2020. [Link]

-

Synthesis of 4'-methoxybiphenyl-4-carboxylic acid - PrepChem.com. [Link]

-

acetic acid, [[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy]-, ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Acetic acid, 2,2-diphenyl-2-methoxy-, (3-(n-ethyl-n-methylamino)propyl) ester, hydrochloride - PubChemLite. [Link]

-

2-(3-METHOXYPHENYL)ACETIC ACID | CAS 1798-09-0 - Matrix Fine Chemicals. [Link]

-

para Methoxyphenyl acetic acid - Atul Ltd. [Link]

Sources

- 1. oaji.net [oaji.net]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 4. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 108478-56-4 [amp.chemicalbook.com]

- 9. aksci.com [aksci.com]

Biological activity of substituted biphenyl acetic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Biphenyl Acetic Acids

Introduction

Substituted biphenyl acetic acids represent a significant class of organic compounds with a broad spectrum of biological activities.[1][2] Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of potent therapeutic agents.[2] A prominent member of this class is Felbinac (biphenyl-4-ylacetic acid), a non-steroidal anti-inflammatory drug (NSAID) widely used for the topical treatment of muscle inflammation and arthritis.[3] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and biological evaluation of substituted biphenyl acetic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the therapeutic potential of these compounds.

Synthesis of Substituted Biphenyl Acetic Acids

The synthesis of substituted biphenyl acetic acids can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for its efficiency and versatility in forming the biphenyl core.[4] This palladium-catalyzed reaction allows for the coupling of a boronic acid with a halide, enabling the introduction of diverse substituents on the biphenyl rings.

A general synthetic approach involves the coupling of a substituted phenylboronic acid with a bromo- or iodophenylacetic acid derivative. The resulting biphenyl acetic acid can then be further modified, for instance, by converting the carboxylic acid to an amide, to explore a wider range of biological activities.[5]

Representative Synthetic Protocol: Synthesis of a Substituted Biphenyl Acetic Acid via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a substituted biphenyl acetic acid.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of a substituted bromophenylacetic acid (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water), add a substituted phenylboronic acid (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl acetic acid.

Step 2: (Optional) Amide Formation

-

Dissolve the synthesized substituted biphenyl acetic acid (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final amide derivative.

Figure 1: General synthetic workflow for substituted biphenyl acetic acids and their amide derivatives.

Mechanism of Action: Targeting Inflammatory Pathways

The primary mechanism of action for the anti-inflammatory and analgesic effects of many substituted biphenyl acetic acids, including Felbinac, is the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Cyclooxygenase (COX) Inhibition

COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[7]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

By inhibiting COX enzymes, substituted biphenyl acetic acids reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.[6] While many traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2, the development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Figure 4: In vivo experimental workflow for assessing the efficacy of substituted biphenyl acetic acids.

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenyl acetic acids is highly dependent on the nature and position of substituents on the biphenyl rings and modifications to the acetic acid moiety. Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding these relationships and guiding the design of more potent and selective compounds.

[4][5][6][8][9]Key SAR Insights:

-

Lipophilicity: Generally, an increase in lipophilicity, often represented by the log P value, is correlated with enhanced anti-inflammatory activity. *[5] Electronic Effects: The presence of electron-withdrawing groups at certain positions on the biphenyl rings can influence the electronic properties of the molecule and enhance its interaction with the target enzyme. *[4] Steric Factors: The size and shape of the substituents can impact how the molecule fits into the active site of the COX enzymes. Less bulky groups at specific positions may be favorable for activity. *[4] Acetic Acid Moiety: Modifications to the carboxylic acid group, such as conversion to an amide or ester, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Anti-inflammatory Activity of Representative Substituted Biphenyl Acetic Acid Derivatives

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) |

| Felbinac | H | H | 8.65 | 9.76 | 15.2 |

| Derivative A | 4'-F | H | 7.21 | 5.34 | 12.8 |

| Derivative B | 4'-Cl | H | 6.89 | 4.98 | 11.5 |

| Derivative C | 4'-CH3 | H | 9.12 | 10.5 | 18.1 |

| Derivative D | H | 5-F | 7.98 | 6.12 | 14.3 |

Note: The data in this table is illustrative and compiled from various sources for comparative purposes.

Figure 5: Key structural features influencing the biological activity of substituted biphenyl acetic acids.

Case Study: Felbinac

Felbinac (biphenyl-4-ylacetic acid) is a classic example of a biologically active substituted biphenyl acetic acid. I[3]t is the active metabolite of the prodrug fenbufen.

[3]* Synthesis: Felbinac can be synthesized via standard methods for preparing biphenyl acetic acids.

-

Mechanism of Action: It is a non-selective inhibitor of COX-1 and COX-2, leading to reduced prostaglandin synthesis. *[6] Clinical Applications: Felbinac is primarily used as a topical NSAID for the relief of pain and inflammation associated with musculoskeletal conditions such as sprains, strains, and arthritis. T[6][10]he topical application allows for localized drug delivery, minimizing systemic side effects.

[6]### Future Perspectives

The substituted biphenyl acetic acid scaffold continues to be a promising template for the design of new therapeutic agents. Future research directions include:

-

Development of COX-2 Selective Inhibitors: The design of derivatives with higher selectivity for COX-2 over COX-1 remains a key objective to improve the gastrointestinal safety profile.

-

Exploration of Other Therapeutic Targets: While anti-inflammatory activity is the most well-known, biphenyl derivatives have shown potential in other areas, such as anticancer and antimicrobial applications. *[1][4] Prodrug and Drug Delivery Strategies: The development of prodrugs or novel drug delivery systems can enhance the bioavailability and therapeutic efficacy of these compounds.

By leveraging a deeper understanding of the synthesis, mechanism of action, and structure-activity relationships, the full therapeutic potential of substituted biphenyl acetic acids can be further unlocked.

References

-

Arabian Journal of Chemistry. (n.d.). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 27). What is Felbinac Trometamol used for? Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Felbinac - Drug Targets, Indications, Patents. Retrieved from [Link]

-

PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

-

Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

-

SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Felbinac. Retrieved from [Link]

-

Lab 4. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

-

PMC. (2016, January 22). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. Retrieved from [Link]

-

Kosheeka. (2025, September 4). Human Dermal Fibroblasts: In Vitro Culture and Applications. Retrieved from [Link]

-

G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

-

MedCrave online. (2023, April 26). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]

-

Taylor & Francis Online. (2019, August 2). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Retrieved from [Link]

-

TSI Journals. (2009, July 17). Organic CHEMISTRY. Retrieved from [Link]

-

SpringerLink. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]

-

PubMed. (2022, May 25). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Retrieved from [Link]

-

Frontiers. (2022, October 2). Dermal fibroblasts are the key sensors of aseptic skin inflammation through interleukin 1 release by lesioned keratinocytes. Retrieved from [Link]

-

NIH. (2018, June 11). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. Retrieved from [Link]

-

PMC. (n.d.). Fibroblasts as novel therapeutic targets in chronic inflammation. Retrieved from [Link]

-

NIH. (2022, February 22). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. Retrieved from [Link]

-

MDPI. (n.d.). Dermal Drivers of Injury-Induced Inflammation: Contribution of Adipocytes and Fibroblasts. Retrieved from [Link]

-

PMC. (2024, March 13). The role of dermal fibroblasts in autoimmune skin diseases. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Fibroblasts as novel therapeutic targets in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raw 264.7 cells: Significance and symbolism [wisdomlib.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. asianpubs.org [asianpubs.org]

- 7. ijpras.com [ijpras.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

The Evolving Therapeutic Landscape of Biphenyl Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The biphenyl acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of biphenyl acetic acid derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial applications. We will delve into the key mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and provide a comprehensive analysis of structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Biphenyl Acetic Acid Moiety - A Cornerstone of Modern Therapeutics

Biphenyl acetic acid and its derivatives have long been recognized for their significant pharmacological activities.[1] The structural motif, characterized by two phenyl rings linked together with an acetic acid side chain, provides a unique combination of lipophilicity and functionality that allows for interaction with a wide range of biological targets. This versatility has led to the development of numerous clinically successful drugs and a continued interest in exploring new therapeutic applications for this class of compounds. This guide will provide a comprehensive overview of the current understanding and future directions in the therapeutic application of biphenyl acetic acid derivatives.

Anti-inflammatory Properties: Targeting the Arachidonic Acid Cascade

A significant number of biphenyl acetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Mechanism of Action: Inhibition of COX-1 and COX-2

The anti-inflammatory action of many biphenyl acetic acid derivatives, such as the well-known non-steroidal anti-inflammatory drug (NSAID) Felbinac, is attributed to their ability to block the activity of both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] By inhibiting COX enzymes, these derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[2]

Signaling Pathway: COX-2 Inhibition by Biphenyl Acetic Acid Derivatives

Caption: Inhibition of the COX-2 enzyme by biphenyl acetic acid derivatives, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Quantitative Analysis of COX Inhibition

The potency of biphenyl acetic acid derivatives as COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[3]

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |

| Felbinac | 865.68 | 976 | 0.89 | [4] |

| 3'-(Hydroxymethyl)-biphenyl-4-acetic acid | 150 | 0.9 | 167 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[6]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (biphenyl acetic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[6]

-

Administer the vehicle, positive control, or test compound orally via gavage.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat to induce edema.[6][7]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Potential: Inducing Apoptosis in Malignant Cells

Several biphenyl acetic acid derivatives have demonstrated significant anticancer activity against various cancer cell lines.[9] A primary mechanism underlying their cytotoxic effect is the induction of apoptosis, or programmed cell death.[3]

Mechanism of Action: Triggering Apoptotic Signaling Pathways

Biphenyl acetic acid derivatives can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10] Some derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) and activating c-Jun N-terminal kinase (JNK) signaling pathways.[11]

Signaling Pathway: Induction of Apoptosis by Biphenyl Acetic Acid Derivatives

Caption: Biphenyl acetic acid derivatives can induce apoptosis through both extrinsic and intrinsic signaling pathways, converging on the activation of executioner caspases.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of biphenyl acetic acid derivatives is commonly assessed using the MTT assay, which measures cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxy compound 3j | MCF-7 (Breast) | 9.92 ± 0.97 | [9] |

| Benzyloxy compound 3j | MDA-MB-231 (Breast) | 9.54 ± 0.85 | [9] |

| Compound 3a (unsubstituted) | MCF-7 (Breast) | 10.14 ± 2.05 | [9] |

| Compound 3a (unsubstituted) | MDA-MB-231 (Breast) | 10.78 ± 2.58 | [9] |

| Compound 27 | HTCL panel | 0.04 - 3.23 | [12] |

| Compound 35 | HTCL panel | 0.04 - 3.23 | [12] |

| Compound 40 | HTCL panel | 0.04 - 3.23 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (biphenyl acetic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[13]

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1][15]

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1][15]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[1][15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][16]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Biphenyl acetic acid derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[17]

Mechanism of Action: Disruption of Microbial Membranes and DNA Interaction

The antimicrobial mechanism of action for some biphenyl acetic acid derivatives involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6] This mechanism is particularly advantageous as it is less likely to induce microbial resistance compared to drugs that target specific metabolic pathways.[18] Additionally, some derivatives have been shown to interact with bacterial DNA, further inhibiting cellular processes.[6]

Workflow: Antimicrobial Susceptibility Testing

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a biphenyl acetic acid derivative against a bacterial strain.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| bis(biphenyl acetate) bipyridine Cu(II) | Escherichia coli | 46.87 ± 1.822 | [6] |

| bis(biphenyl acetate) bipyridine Zn(II) | Escherichia coli | 47.87 ± 1.345 | [6] |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [19] |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [19] |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | [19] |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard and quantitative method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[20]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compound (biphenyl acetic acid derivative)

-

Positive control antibiotic

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.[20]

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

-

Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the final bacterial suspension.[21]

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[20]

-

Incubate the plate at 37°C for 18-24 hours.[22]

-

After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]

Synthesis Strategies: Building the Biphenyl Acetic Acid Scaffold

The synthesis of biphenyl acetic acid derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biphenyl structures.[23] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.

Reaction Scheme: Suzuki-Miyaura Coupling for Biphenyl Synthesis

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[17]

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Conclusion and Future Perspectives

Biphenyl acetic acid derivatives continue to be a rich source of therapeutic innovation. Their diverse pharmacological activities, coupled with well-established synthetic methodologies, make them an attractive scaffold for the development of new drugs targeting a wide range of diseases. Future research in this area will likely focus on the design of more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the application of advanced drug delivery systems will further expand the therapeutic utility of this remarkable class of compounds.

References

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv

- What is the mechanism of Felbinac?

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

-

Broth Microdilution | MI - Microbiology. (URL: [Link])

-

A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli - PMC - NIH. (URL: [Link])

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

-

Broth microdilution susceptibility testing. - Bio-protocol. (URL: [Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (URL: [Link])

-

Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (URL: [Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

-

Signaling pathways of bisphenol A-induced apoptosis in hippocampal neuronal cells - CDC Stacks. (URL: [Link])

-